molecular formula C4H7N3O7 B8323971 4,4,4-Trinitro-1-butanol

4,4,4-Trinitro-1-butanol

Cat. No.: B8323971
M. Wt: 209.11 g/mol
InChI Key: SLNJEYHCDJTPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trinitro-1-butanol is a useful research compound. Its molecular formula is C4H7N3O7 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H7N3O7

Molecular Weight

209.11 g/mol

IUPAC Name

4,4,4-trinitrobutan-1-ol

InChI

InChI=1S/C4H7N3O7/c8-3-1-2-4(5(9)10,6(11)12)7(13)14/h8H,1-3H2

InChI Key

SLNJEYHCDJTPAU-UHFFFAOYSA-N

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 4,4,4-trinitrobutaldehyde (878 g, 4.24 mol) was dissolved in methanol (1000 ml) and cooled in an ice bath while NaBH4 (130.7 g, 3.44 mol) was added portion-wise. The mixture was stirred at room temperature overnight under a nitrogen purge which removed much of the solvent. The thick suspension was hydrolyzed with 6 N HCl (approx. 41) and the product extracted with CH2Cl2 (3×1000 ml). The extracts were washed with water (1000 ml), saturated NaHCO3 (2×1000 ml), and water (1000 ml). The product solution was dried over anhydrous MgSO4 and concentrated to yield 554 g (63%) of a yellow oil, nD =4735 (19C). The infrared spectrum showed peaks at 3619, 3370, 2950, 2890, 1595, 1305, 1058 and 801 cm-1.
Name
4,4,4-trinitrobutaldehyde
Quantity
878 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
130.7 g
Type
reactant
Reaction Step Two
Yield
63%

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